Urea, 1,3-diisobutyl-2-thio-
Overview
Description
Urea, 1,3-diisobutyl-2-thio-, also known as N,N’-Bis(2-methylpropyl)thiourea, is a sulfur-containing compound with the molecular formula C9H20N2S and a molecular weight of 188.331 g/mol . This compound is part of the thiourea family, which is characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure . Thiourea derivatives have garnered significant attention due to their diverse applications in various scientific fields .
Mechanism of Action
Target of Action
Thiourea derivatives, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
It is known that thiourea derivatives can form strong hydrogen bonding interactions and coordinate metal ions , which may play a role in their interaction with biological targets.
Biochemical Pathways
Given the broad range of biological activities associated with thiourea derivatives , it is likely that this compound interacts with multiple biochemical pathways.
Pharmacokinetics
It has been reported that this compound can be analyzed by reverse phase (rp) hplc method with simple conditions . This suggests that the compound may have suitable properties for absorption, distribution, metabolism, and excretion (ADME), which could impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with thiourea derivatives , it is likely that this compound induces a variety of molecular and cellular changes.
Action Environment
It is known that the physical nature and solubility of reagents in water can affect the reaction rate and selectivity of thiourea derivatives .
Biochemical Analysis
Biochemical Properties
Urea, 1,3-diisobutyl-2-thio- plays a significant role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activity . These interactions are crucial as they can affect neurotransmission and other biochemical pathways. Additionally, Urea, 1,3-diisobutyl-2-thio- has demonstrated potential in inhibiting glucose-6-phosphatase (G6Pase), which is involved in glucose metabolism .
Cellular Effects
The effects of Urea, 1,3-diisobutyl-2-thio- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Moreover, Urea, 1,3-diisobutyl-2-thio- can alter cellular metabolism by inhibiting key enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Urea, 1,3-diisobutyl-2-thio- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as AChE and BuChE, leading to their inhibition . This inhibition can result in altered neurotransmission and other downstream effects. Additionally, Urea, 1,3-diisobutyl-2-thio- can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Urea, 1,3-diisobutyl-2-thio- have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods . Long-term studies have shown that Urea, 1,3-diisobutyl-2-thio- can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression
Dosage Effects in Animal Models
The effects of Urea, 1,3-diisobutyl-2-thio- vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit specific enzymes without causing significant toxicity . At higher doses, Urea, 1,3-diisobutyl-2-thio- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
Urea, 1,3-diisobutyl-2-thio- is involved in several metabolic pathways, primarily through its interactions with enzymes. It can inhibit enzymes such as G6Pase, affecting glucose metabolism . Additionally, the compound can influence the levels of various metabolites by modulating enzyme activity and metabolic flux . Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Urea, 1,3-diisobutyl-2-thio- is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, Urea, 1,3-diisobutyl-2-thio- may be preferentially localized in the cytoplasm or nucleus, depending on the presence of specific transporters
Subcellular Localization
The subcellular localization of Urea, 1,3-diisobutyl-2-thio- is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of Urea, 1,3-diisobutyl-2-thio- can be achieved through several methods. One common synthetic route involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is practically simple, mild, and efficient, making it suitable for industrial production. Additionally, the compound can be analyzed and separated using reverse phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid .
Chemical Reactions Analysis
Urea, 1,3-diisobutyl-2-thio- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with metal salts such as copper(I), zinc(II), and mercury(II) can yield corresponding metal complexes .
Scientific Research Applications
Urea, 1,3-diisobutyl-2-thio- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis and as a reagent in various analytical techniques . In biology and medicine, thiourea derivatives, including Urea, 1,3-diisobutyl-2-thio-, have shown potential as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial agents . In industry, this compound is utilized in the production of photographic films, dyes, elastomers, plastics, and textiles .
Comparison with Similar Compounds
Urea, 1,3-diisobutyl-2-thio- is unique among thiourea derivatives due to its specific molecular structure and properties. Similar compounds include other thiourea derivatives such as N,N’-Bis(2-methylpropyl)thiourea and diisobutyl thiourea . These compounds share similar chemical properties but may differ in their specific applications and reactivity. The presence of the sulfur atom in thiourea derivatives distinguishes them from urea derivatives, which contain an oxygen atom instead .
Properties
IUPAC Name |
1,3-bis(2-methylpropyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-7(2)5-10-9(12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIXICPADGNMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183474 | |
Record name | Urea, 1,3-diisobutyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29214-81-1 | |
Record name | N,N′-Bis(2-methylpropyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29214-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1,3-diisobutyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029214811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1,3-diisobutyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-(diisobutyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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